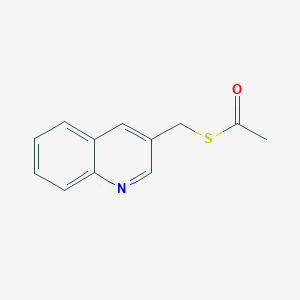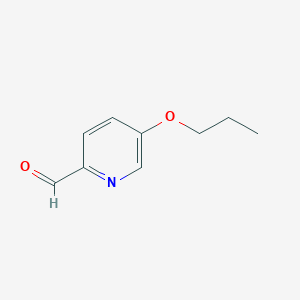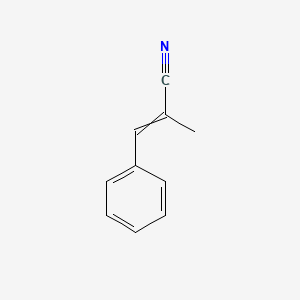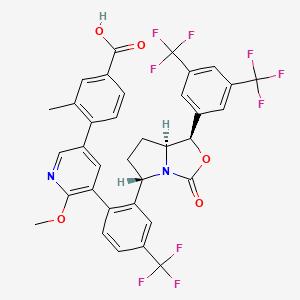
Thioacetic acid squinolin-3-ylmethyl ester
Vue d'ensemble
Description
Thioacetic acid squinolin-3-ylmethyl ester is a chemical compound with the molecular formula C12H11NOS and a molecular weight of 217.291 g/mol . This compound is known for its unique structure, which includes a quinoline ring attached to a thioacetic acid ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. One common method involves the reaction of quinoline-3-methanol with thioacetic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). This reaction typically occurs under mild conditions and yields the desired ester product .
Industrial Production Methods
While specific industrial production methods for thioacetic acid squinolin-3-ylmethyl ester are not well-documented, the general principles of thioester synthesis can be applied. Industrial production would likely involve large-scale thiolation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Thioacetic acid squinolin-3-ylmethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or thioesters.
Applications De Recherche Scientifique
Thioacetic acid squinolin-3-ylmethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of thioacetic acid squinolin-3-ylmethyl ester involves its interaction with molecular targets through its thioester group. The compound can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioacetic acid esters: Compounds with similar thioester groups but different aromatic rings.
Quinoline derivatives: Compounds with the quinoline ring but different functional groups attached.
Uniqueness
Thioacetic acid squinolin-3-ylmethyl ester is unique due to the combination of the quinoline ring and the thioester group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11NOS |
|---|---|
Poids moléculaire |
217.29 g/mol |
Nom IUPAC |
S-(quinolin-3-ylmethyl) ethanethioate |
InChI |
InChI=1S/C12H11NOS/c1-9(14)15-8-10-6-11-4-2-3-5-12(11)13-7-10/h2-7H,8H2,1H3 |
Clé InChI |
PXNHGFXOYAWKJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1=CC2=CC=CC=C2N=C1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(3-chlorophenyl)-2-(1,3-dioxoisoindol-2-yl)ethyl]carbamate](/img/structure/B8487757.png)
![Oxirane, [[4-[(4-methoxyphenyl)-1-naphthalenylmethyl]phenoxy]methyl]-](/img/structure/B8487763.png)



![1-[2-(4-Fluoro-phenyl)-ethyl]-pyrrolidine-2,5-dione](/img/structure/B8487782.png)



![3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B8487818.png)

![(2S)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine](/img/structure/B8487826.png)
